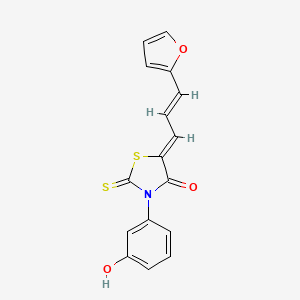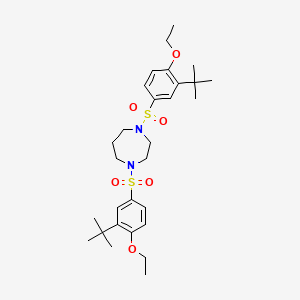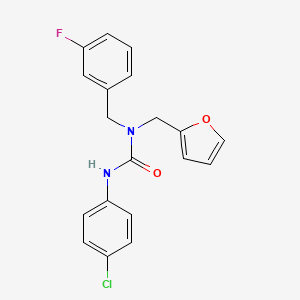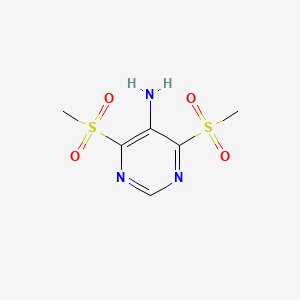![molecular formula C18H20O7 B12118652 2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)
2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaène-9,21-diol est un composé organique complexe avec une structure tricyclique unique. Ce composé est connu pour son architecture moléculaire complexe, qui comprend plusieurs atomes d'oxygène et des cycles aromatiques.
Méthodes De Préparation
La synthèse de 2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaène-9,21-diol implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse commence souvent par la préparation de composés intermédiaires qui contiennent les groupes fonctionnels nécessaires. Ces intermédiaires subissent des réactions de cyclisation pour former la structure tricyclique. Les conditions réactionnelles nécessitent généralement des catalyseurs et des solvants spécifiques pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour des rendements et une pureté plus élevés, souvent en utilisant des techniques avancées telles que la chromatographie pour la purification.
Analyse Des Réactions Chimiques
2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaène-9,21-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, souvent impliquant une hydrogénation ou l'utilisation d'agents réducteurs comme le borohydrure de sodium.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile, où des substituants tels que les halogènes ou les groupes nitro peuvent être introduits.
Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique, se décomposant en fragments plus petits.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers acides et bases pour l'hydrolyse. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaène-9,21-diol a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les réactions organiques complexes et les mécanismes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions avec les molécules biologiques, telles que les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de 2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaène-9,21-diol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les multiples atomes d'oxygène et les cycles aromatiques du composé lui permettent de former des liaisons hydrogène et des interactions π-π avec les molécules cibles. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques. Les voies spécifiques impliquées dépendent du contexte de son application, que ce soit dans un système biologique ou une réaction chimique.
Mécanisme D'action
The mechanism of action of 2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple oxygen atoms and aromatic rings allow it to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Des composés similaires à 2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaène-9,21-diol comprennent d'autres composés tricycliques avec plusieurs atomes d'oxygène et des cycles aromatiques. Voici quelques exemples :
Dibenzo-18-couronne-6 : Un éther couronne avec une structure similaire mais une taille de cycle et un arrangement d'atomes d'oxygène différents.
Cyclodextrines : Des oligosaccharides cycliques avec plusieurs unités de glucose, utilisés dans la libération de médicaments et l'encapsulation moléculaire.
Calixarènes : Des composés macrocycliques avec des unités phénoliques, utilisés en chimie hôte-invité et en reconnaissance moléculaire.
Le caractère unique de 2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaène-9,21-diol réside dans sa structure tricyclique spécifique et l'arrangement des atomes d'oxygène, qui confèrent des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C18H20O7 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol |
InChI |
InChI=1S/C18H20O7/c19-13-1-3-15-17(11-13)24-7-5-21-6-8-25-18-12-14(20)2-4-16(18)23-10-9-22-15/h1-4,11-12,19-20H,5-10H2 |
Clé InChI |
PQWZCUGEQSXGGQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC(=C2)O)OCCOC3=C(C=C(C=C3)O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


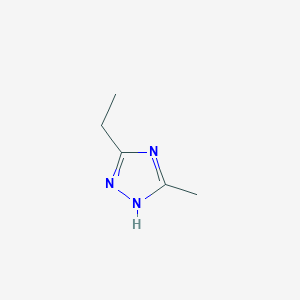

![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
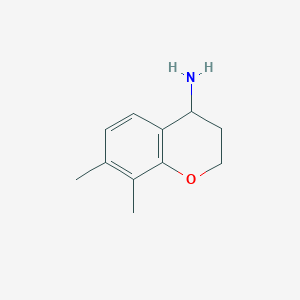
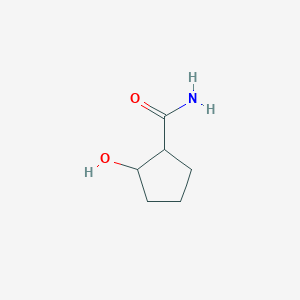
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
